4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 862828-73-7
VCID: VC4264469
InChI: InChI=1S/C22H25N3OS/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)16-11-21(26)24(14-16)17-7-6-8-18(12-17)27-3/h4-10,12,15-16H,11,13-14H2,1-3H3
SMILES: CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC
Molecular Formula: C22H25N3OS
Molecular Weight: 379.52

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one

CAS No.: 862828-73-7

Cat. No.: VC4264469

Molecular Formula: C22H25N3OS

Molecular Weight: 379.52

* For research use only. Not for human or veterinary use.

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one - 862828-73-7

Specification

CAS No. 862828-73-7
Molecular Formula C22H25N3OS
Molecular Weight 379.52
IUPAC Name 4-[1-(2-methylpropyl)benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C22H25N3OS/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)16-11-21(26)24(14-16)17-7-6-8-18(12-17)27-3/h4-10,12,15-16H,11,13-14H2,1-3H3
Standard InChI Key PULFTENRZRLRLP-UHFFFAOYSA-N
SMILES CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC

Introduction

4-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a synthetic organic compound belonging to the class of heterocyclic molecules. Its structure incorporates a benzimidazole core, a pyrrolidinone ring, and a methylthio-substituted phenyl group. Compounds with such structural features are often investigated for their biological and pharmacological activities, including antimicrobial, anticancer, and antiviral properties.

This article provides an in-depth exploration of the compound's synthesis, characterization, potential applications, and implications in medicinal chemistry.

Synthesis

The synthesis of compounds similar to this molecule typically involves multi-step reactions combining heterocyclic chemistry with functional group modifications. Although specific procedures for this compound were not found in the provided sources, analogous compounds have been synthesized using the following general methods:

  • Formation of Benzimidazole Core:

    • Reacting o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions to form benzimidazole derivatives.

  • Pyrrolidinone Formation:

    • Cyclization reactions involving amines and ketones or esters to yield pyrrolidinone rings.

  • Substitution Reactions:

    • Introduction of isobutyl and methylthio groups through alkylation or thiolation reactions.

  • Coupling Reactions:

    • Final assembly via coupling of the benzimidazole core with the pyrrolidinone scaffold.

Analytical Characterization

Characterization of such compounds is crucial for confirming their structure and purity. Common techniques include:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts corresponding to protons and carbons in the molecule.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.
Infrared (IR) SpectroscopyDetects functional groups like C=O (carbonyl) and N-H (imidazole).
X-Ray CrystallographyProvides detailed 3D structural information in solid-state form.

Biological Applications

Compounds with similar structural motifs have demonstrated diverse biological activities:

  • Antimicrobial Activity:

    • Benzimidazole derivatives are known for their effectiveness against bacterial and fungal pathogens by targeting enzymes or DNA synthesis pathways .

  • Anticancer Potential:

    • The pyrrolidinone ring has been implicated in cytotoxic activity against cancer cell lines by disrupting cellular signaling .

  • Antiviral Properties:

    • Sulfur-containing groups like methylthio are explored for their role in inhibiting viral replication .

Research Findings from Analogous Compounds

Study ReferenceKey Findings
Synthesis of benzimidazole-based scaffolds Demonstrated antimicrobial activity against resistant bacterial strains.
Pyrrolidinone derivatives Showed selective cytotoxicity against cancer cells with IC50 values in micromolar ranges.
Sulfur-substituted phenyl compounds Highlighted antiviral potential by targeting protein-protein interactions in influenza viruses.

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